N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-23(2,3)15-10-8-14(9-11-15)18-13-30-22(24-18)25-19(27)12-26-20(28)16-6-4-5-7-17(16)21(26)29/h4-11,13H,12H2,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLABNIODBORVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 4-(tert-butyl)benzaldehyde with thioamide under acidic conditions to form the thiazole ring.
Attachment of the Phthalimide Moiety: The phthalimide group can be introduced through a nucleophilic substitution reaction using phthalic anhydride and an appropriate amine.
Coupling Reaction: The final step involves coupling the thiazole derivative with the phthalimide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalimide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Oxidized thiazole derivatives
Reduction: Amino derivatives of the phthalimide moiety
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various pathogens. Research indicates that derivatives of thiazole-based compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. A study evaluating related thiazol derivatives found that certain compounds exhibited strong antimicrobial activity, suggesting that N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide could be effective in combating infections caused by resistant strains of bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Activity (MIC µg/mL) |
|---|---|---|
| d1 | Staphylococcus aureus | 8 |
| d2 | Escherichia coli | 16 |
| d3 | Candida albicans | 32 |
Anticancer Properties
This compound has shown potential as an anticancer agent. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways for cancer therapy .
Case Study: Anticancer Efficacy
In a recent study, derivatives of thiazole compounds were synthesized and tested against MCF7 cells. The most active compounds achieved IC50 values significantly lower than standard chemotherapeutics, indicating their potential as lead compounds for further development .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of various enzymes involved in disease processes. For instance, studies have indicated that thiazole derivatives can act as acetylcholinesterase inhibitors, which are vital for treating neurodegenerative diseases like Alzheimer's. Molecular docking studies have provided insights into the binding interactions between these compounds and the active site of acetylcholinesterase, demonstrating favorable binding affinities .
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| d6 | Acetylcholinesterase | 2.7 |
| d7 | Carbonic anhydrase | 5.0 |
Mechanistic Insights and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the thiazole ring and the isoindolin moiety can significantly affect the compound's potency against various biological targets. Computational modeling and molecular dynamics simulations have been employed to predict how structural changes influence binding interactions and overall efficacy .
Mechanism of Action
The mechanism of action of N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and phthalimide moiety are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s structural analogs vary primarily in:
- Substituents on the thiazole ring : Alkyl, aryl, or halogenated groups.
- Functional groups on the acetamide side chain : Piperazine, triazole, or other heterocycles instead of dioxoisoindoline.
Table 1: Comparative Analysis of Structural Analogs
Impact of Substituents on Bioactivity
Pharmacokinetic Considerations
Biological Activity
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole moiety coupled with a tert-butyl phenyl group and an isoindolin dione structure. Its molecular formula is , and it possesses unique lipophilic characteristics owing to the tert-butyl group, which enhances its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's antibacterial properties against a range of pathogens. For instance, derivatives of phenylthiazoles with similar structural components have shown promising results against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Efficacy Against Bacterial Strains
A comparative analysis of various thiazole derivatives revealed that those with a tert-butyl substitution exhibited enhanced antibacterial activity. The following table summarizes the zone of inhibition (ZOI) for several derivatives against common bacterial strains:
| Compound | Concentration (mM) | E. coli ZOI (mm) | S. aureus ZOI (mm) | B. subtilis ZOI (mm) | S. epidermidis ZOI (mm) |
|---|---|---|---|---|---|
| 5a | 8 | 8 | 9 | 6 | 10.5 |
| 4 | 7.5 | 8 | — | 7 | — |
| 2 | 7.5 | 6 | — | — | — |
| 1 | 7 | — | — | — | — |
This data indicates that compounds with the tert-butyl group are particularly effective against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies on similar thiazole derivatives have demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .
In Vitro Studies
In vitro assays have shown that certain derivatives can significantly inhibit cell proliferation and induce apoptosis in tumor cells. For example, compounds carrying specific substituents displayed substantial anticancer activity, leading to a reduction in cell viability through mechanisms involving DNA synthesis inhibition and apoptosis induction .
Pharmacokinetic Properties
The pharmacokinetics of thiazole derivatives indicate favorable absorption and distribution characteristics. One study reported a biological half-life exceeding six hours for some compounds, which is advantageous for therapeutic applications . This extended half-life suggests that these compounds could be effective with less frequent dosing regimens.
Key Pharmacokinetic Data
| Compound ID | Half-Life (h) | Clearance (L/hr) | Volume of Distribution (L) |
|---|---|---|---|
| Compound 19 | 9.03 | 1.26 | 16.36 |
These pharmacokinetic properties enhance the potential for clinical applications, particularly in treating resistant infections and cancers .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones, followed by coupling with 1,3-dioxoisoindoline precursors. Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like triethylamine are critical for amide bond formation. Reaction monitoring via TLC and purification via column chromatography are essential for yield optimization (60–75%) .
- Key Parameters : Temperature (80–100°C), solvent choice (anhydrous conditions), and stoichiometric ratios (1:1.2 for amine:acid chloride) significantly influence purity .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Methodology : Structural confirmation requires a combination of:
- NMR Spectroscopy : and NMR to verify proton environments and carbon backbone.
- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., C–S bond at 1.76 Å in thiazole rings) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 462.12) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus and E. coli).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values in HepG2 or MCF-7 cells).
- Solubility : Use of DMSO/PBS mixtures to assess bioavailability .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products like hydrolyzed dioxoisoindoline intermediates?
- Methodology :
- Protection Strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection during coupling steps.
- Catalytic Optimization : Palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling to enhance regioselectivity .
- By-Product Analysis : LC-MS to identify degradation pathways (e.g., hydrolysis under acidic conditions) .
Q. What computational approaches are suitable for elucidating structure-activity relationships (SAR) in this compound’s derivatives?
- Methodology :
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., COX-2 or EGFR kinases) .
- QSAR Modeling : Use of Hammett constants and steric parameters (e.g., Verloop descriptors) to correlate substituent effects with IC values .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?
- Methodology :
- Metabolic Stability Assays : Liver microsome studies to identify rapid Phase I/II metabolism (e.g., cytochrome P450 isoforms).
- Pharmacokinetic Profiling : Plasma protein binding (PPB) and LogP measurements to assess tissue penetration .
- Formulation Adjustments : Nanoemulsion or liposomal encapsulation to enhance bioavailability .
Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound’s analogs?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
